Cas no 94803-32-4 (6,8-Quinolinedisulfonic acid, 2-(2,3-dihydro-1,3-dioxo-1H-inden-2-yl)-)
94803-32-4 structure
Product Name:6,8-Quinolinedisulfonic acid, 2-(2,3-dihydro-1,3-dioxo-1H-inden-2-yl)-
Numero CAS:94803-32-4
MF:C18H11NO8S2
MW:433.41184258461
CID:752100
PubChem ID:24672
Update Time:2025-04-19
6,8-Quinolinedisulfonic acid, 2-(2,3-dihydro-1,3-dioxo-1H-inden-2-yl)- Proprietà chimiche e fisiche
Nomi e identificatori
-
- 6,8-Quinolinedisulfonic acid, 2-(2,3-dihydro-1,3-dioxo-1H-inden-2-yl)-
- 2-(1,3-dioxoinden-2-yl)quinoline-6,8-disulfonic acid
- C.I. Acid yellow 3, 9CI
- L-Gelb 3
- CHEMBL3306382
- UNII-G5MIQ8Q13H
- Lemon Yellow ZN 3
- Jaune de quinoleine
- PD094565
- Chinogelb
- Vitasyn Quinoline Yellow 70
- Basacid Yellow 094
- Japan Yellow 203
- Quinoline Yellow S
- Chinogelb Extra
- Food Yellow 13
- Dye Quinoline Yellow
- SCHEMBL5356629
- G5MIQ8Q13H
- D and C Yellow No. 10
- NS00019538
- Quinidine Yellow KT
- Quinoline Yellow Extra
- Schultz No. 918
- FD and C Yellow No. 10
- 6,8-Quinolinedisulfonic acid, 2-(1,3-dioxo-2-indanyl)-
- 2-(2-Quinolyl)-1,3-indandione disulfonic acid disodium salt
- DTXSID10873126
- 2-(1,3-dioxo-2,3-dihydro-1h-inden-2-yl)quinoline-6,8-disulfonic acid
- CI 47005
- 94803-32-4
- D & C Yellow no. 10
- C.I. ACID YELLOW 3
- D&C Yellow No. 10
-
- Inchi: 1S/C18H11NO8S2/c20-17-11-3-1-2-4-12(11)18(21)15(17)13-6-5-9-7-10(28(22,23)24)8-14(16(9)19-13)29(25,26)27/h1-8,15H,(H,22,23,24)(H,25,26,27)
- Chiave InChI: OESPFRYVCUTRKF-UHFFFAOYSA-N
- Sorrisi: S(C1=CC(=CC2C=CC(C3C(C4C=CC=CC=4C3=O)=O)=NC=21)S(=O)(=O)O)(=O)(=O)O
Proprietà calcolate
- Massa esatta: 432.99260866g/mol
- Massa monoisotopica: 432.99260866g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 2
- Conta accettatore di obbligazioni idrogeno: 9
- Conta atomi pesanti: 29
- Conta legami ruotabili: 3
- Complessità: 879
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 0.9
- Superficie polare topologica: 173Ų
6,8-Quinolinedisulfonic acid, 2-(2,3-dihydro-1,3-dioxo-1H-inden-2-yl)- Letteratura correlata
-
J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
-
Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
-
Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
94803-32-4 (6,8-Quinolinedisulfonic acid, 2-(2,3-dihydro-1,3-dioxo-1H-inden-2-yl)-) Prodotti correlati
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Fornitori consigliati
上海帛亦医药科技有限公司
Membro d'oro
CN Fornitore
Reagenti
Nantong Boya Environmental Protection Technology Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Yunnanjiuzhen
Membro d'oro
CN Fornitore
Grosso
Shandong Feiyang Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso
上海嵘奥生物技术有限公司
Membro d'oro
CN Fornitore
Reagenti